molecular formula C22H18BrNO5 B3924877 2-[(1E)-2-[2-(ACETYLOXY)-5-BROMO-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE

2-[(1E)-2-[2-(ACETYLOXY)-5-BROMO-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE

Cat. No.: B3924877
M. Wt: 456.3 g/mol
InChI Key: NKCLGLCADYYGNZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-[2-(ACETYLOXY)-5-BROMO-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound that features a quinoline core substituted with acetoxy, bromo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[2-(ACETYLOXY)-5-BROMO-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[2-(ACETYLOXY)-5-BROMO-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the bromo group can produce a hydrogen-substituted quinoline derivative.

Scientific Research Applications

2-[(1E)-2-[2-(ACETYLOXY)-5-BROMO-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[2-(ACETYLOXY)-5-BROMO-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetoxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-2-[2-(ACETYLOXY)-5-CHLORO-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE: Similar structure but with a chlorine atom instead of bromine.

    2-[(1E)-2-[2-(ACETYLOXY)-5-FLUORO-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromo group in 2-[(1E)-2-[2-(ACETYLOXY)-5-BROMO-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can influence its reactivity and interactions compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can affect the compound’s electronic properties and its behavior in chemical reactions.

Properties

IUPAC Name

[2-[(E)-2-(2-acetyloxy-5-bromo-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO5/c1-13(25)28-19-6-4-5-15-7-9-18(24-21(15)19)10-8-16-11-17(23)12-20(27-3)22(16)29-14(2)26/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCLGLCADYYGNZ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)Br)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)Br)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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